molecular formula C18H21NO3 B3980329 N-(2,4-dimethoxyphenyl)-3-phenylbutanamide

N-(2,4-dimethoxyphenyl)-3-phenylbutanamide

Cat. No.: B3980329
M. Wt: 299.4 g/mol
InChI Key: CCUGCUXIOIAURK-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-phenylbutanamide is a synthetic amide derivative characterized by a 2,4-dimethoxyphenyl group attached to a 3-phenylbutanamide backbone. The compound features a methoxy substitution at the 2- and 4-positions of the phenyl ring, which enhances electron-donating properties and influences steric interactions.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-13(14-7-5-4-6-8-14)11-18(20)19-16-10-9-15(21-2)12-17(16)22-3/h4-10,12-13H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUGCUXIOIAURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=C(C=C(C=C1)OC)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-phenylbutanamide typically involves the reaction of 2,4-dimethoxybenzoyl chloride with 3-phenylbutanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory. Optimization of reaction parameters, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-phenylbutanamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial RNA polymerase, thereby preventing bacterial RNA synthesis. Molecular docking studies have shown that it interacts with the switch region of the bacterial RNA polymerase, which is crucial for its inhibitory activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between N-(2,4-dimethoxyphenyl)-3-phenylbutanamide and related compounds:

Compound Name Substituent Positions Amide Backbone Key Functional Groups Reported Properties/Activities Source
This compound 2,4-dimethoxyphenyl Butanamide Methoxy, phenyl, amide Limited direct data; inferred flexibility and binding potential
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-dimethoxyphenyl Benzamide Methoxy, benzamide 80% synthesis yield; potential CNS activity
N-β-phenethyl-3-(3,4-dimethoxyphenyl)propenamide 3,4-dimethoxyphenyl Propenamide Methoxy, α,β-unsaturated amide Isolated from Evodia rutaecarpa; possible cytotoxicity
2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid 2,4-dimethoxyphenyl Triazole-thioacetate Methoxy, triazole, thioether Predicted low acute toxicity (GUSAR model)

Key Observations

Substituent Position Effects :

  • The 2,4-dimethoxy configuration in the target compound may confer distinct electronic and steric properties compared to 3,4-dimethoxy analogs (e.g., Rip-B). For instance, 2,4-substitution may reduce steric hindrance near the amide group, enhancing interactions with planar binding sites .
  • In contrast, 3,4-dimethoxy groups (as in Rip-B) are commonly associated with enhanced binding to adrenergic and dopaminergic receptors due to their resemblance to catecholamines .

Amide Backbone Variations :

  • Butanamide (4-carbon chain) offers greater conformational flexibility than benzamide (rigid aromatic backbone) or propenamide (3-carbon chain with α,β-unsaturation). This flexibility may improve solubility and target engagement .
  • Triazole-thioacetate derivatives () exhibit lower predicted toxicity compared to amides, likely due to reduced metabolic instability .

Synthetic and Biological Relevance: Rip-B’s high synthesis yield (80%) suggests efficient routes for methoxy-substituted benzamides, which could be adapted for the target compound .

Research Findings and Data Tables

Physicochemical Properties

Property This compound Rip-B N-β-phenethyl-3-(3,4-dimethoxyphenyl)propenamide
Molecular Weight (g/mol) ~313.36 (calculated) 313.36 ~353.41
Melting Point (°C) Not reported 90 Not reported
LogP (Predicted) ~3.2 (estimated) ~3.0 ~3.8
Key NMR Signals δ 7.4–6.8 (aromatic), δ 3.8 (OCH3) δ 7.6–6.7 (aromatic), δ 3.9 (OCH3)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-3-phenylbutanamide
Reactant of Route 2
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N-(2,4-dimethoxyphenyl)-3-phenylbutanamide

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